molecular formula C19H21N5O4S B11138388 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

Cat. No.: B11138388
M. Wt: 415.5 g/mol
InChI Key: BXJHEVDMPSZPEN-UHFFFAOYSA-N
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Description

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is a complex organic compound that features a benzotriazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide typically involves multiple steps. One common method involves the reaction of 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like TFE/CHCl3 (1:3 v/v) and catalysts such as EDC .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors .

Biological Activity

The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide is a derivative of benzotriazine known for its diverse biological activities. This article examines its pharmacological potential, focusing on its synthesis, biological assays, and mechanisms of action.

  • Molecular Formula : C19H22N4O3S
  • Molecular Weight : 378.47 g/mol
  • CAS Number : Not specified in the search results.

Synthesis

The synthesis of benzotriazine derivatives typically involves multi-step reactions, including condensation and cyclization processes. For the specific compound discussed, methods may include the reaction of appropriate sulfonamide precursors with benzotriazine derivatives under controlled conditions to yield the target compound.

Antimicrobial Activity

Research indicates that benzotriazine derivatives exhibit significant antimicrobial properties. A study highlighted that various benzotriazine compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating bacterial infections .

Anticancer Properties

Benzotriazine derivatives have been investigated for their anticancer effects. For instance, certain compounds have shown efficacy in inhibiting liver carcinoma cell lines (HepG2) through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggest strong binding affinities to cancer-related targets, indicating potential therapeutic applications in oncology .

Anti-inflammatory Effects

The anti-inflammatory properties of benzotriazine derivatives are also noteworthy. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in managing inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several synthesized benzotriazine derivatives against common pathogens. The results indicated that certain derivatives exhibited comparable or enhanced activity against E. coli compared to standard antibiotics like norfloxacin and chloramphenicol. The minimum inhibitory concentrations (MICs) for selected compounds ranged from 8 to 32 µg/mL .

CompoundMIC (µg/mL)Activity
Compound A16Moderate
Compound B8Strong
Compound C32Weak

Study 2: Anticancer Activity

In vitro studies on HepG2 liver carcinoma cells revealed that specific benzotriazine derivatives induced apoptosis and inhibited cell proliferation significantly. The IC50 values for these compounds were found to be lower than those of conventional chemotherapeutics, suggesting a promising avenue for cancer treatment .

CompoundIC50 (µM)Mechanism
Compound D5.0Apoptosis induction
Compound E10.0Cell cycle arrest

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzotriazine derivatives act as inhibitors for enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding : These compounds often exhibit high affinity for specific receptors involved in inflammatory pathways and cancer signaling.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels, contributing to their anticancer effects.

Properties

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]butanamide

InChI

InChI=1S/C19H21N5O4S/c20-29(27,28)15-9-7-14(8-10-15)11-12-21-18(25)6-3-13-24-19(26)16-4-1-2-5-17(16)22-23-24/h1-2,4-5,7-10H,3,6,11-13H2,(H,21,25)(H2,20,27,28)

InChI Key

BXJHEVDMPSZPEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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